Superior In Vivo Anti-Tumor Efficacy in Prostate Cancer Compared to Enzalutamide (Xtandi)
In a head-to-head comparison using a patient-derived xenograft (PDX) mouse model of prostate cancer, oral GNE-049 demonstrated significantly greater tumor growth inhibition (TGI) than the standard-of-care androgen receptor antagonist enzalutamide. At day 18 of treatment, GNE-049 reduced tumor growth by 55% relative to the vehicle control, whereas enzalutamide achieved only a 21% reduction .
| Evidence Dimension | In Vivo Tumor Growth Inhibition (TGI) at Day 18 |
|---|---|
| Target Compound Data | 55% TGI |
| Comparator Or Baseline | Enzalutamide (Xtandi), 21% TGI |
| Quantified Difference | 2.6-fold greater TGI (55% vs. 21%) |
| Conditions | Patient-derived xenograft (PDX) mouse model of prostate cancer; oral, twice-daily dosing |
Why This Matters
This data provides direct, head-to-head in vivo evidence that GNE-049 is not merely a target-validating probe but demonstrates superior preclinical efficacy against a relevant clinical comparator, justifying its selection for prostate cancer research over both weaker analogs and alternative therapeutic classes.
